1,3-Benzodioxol-5-yl 2-ethoxybenzoate
Description
1,3-Benzodioxol-5-yl 2-ethoxybenzoate is a synthetic organic compound featuring a 1,3-benzodioxole core fused to an ethoxybenzoate ester. The benzodioxole moiety consists of a benzene ring substituted with two oxygen atoms at the 1, and 3 positions, forming a five-membered dioxole ring. The ethoxybenzoate group (-O-C6H4-CO-O-) introduces an ethoxy chain and a carboxylate ester, enhancing lipophilicity and influencing intermolecular interactions.
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 2-ethoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-2-18-13-6-4-3-5-12(13)16(17)21-11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI Key |
ITTHOOHQZUSUEC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of benzodioxole derivatives are highly dependent on substituent positions and functional groups. Below is a detailed analysis of key analogs:
Substituted Chalcones and Kinase Inhibitors
- Compound 9j (1,3-Benzodioxol-5-yl on arylmethylamino moiety): Exhibits potent inhibition of SsCK1 (IC50 = 1.4 μM) with high selectivity. The para-hydroxyl group on the 5-arylidene moiety and bulky benzodioxole group contribute to enhanced binding .
- Compound 9h (1,3-Benzodioxol-5-yl on 5-arylidene group): Shows reduced SsCK1 inhibition (IC50 = 6.6 μM) but retains micromolar affinity for HsCDK5-p25 (IC50 = 1.1 μM). The altered substituent position likely disrupts optimal enzyme interactions .
Key Insight : Substituent placement on the benzodioxole ring significantly modulates kinase selectivity and potency.
Amphetamine Analogs
- MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): A homolog of MDMA with reduced psychoactive effects. The benzodioxole group replaces the methylenedioxy ring of MDMA, but the N-methylbutanamine chain diminishes receptor affinity compared to MDMA’s shorter alkyl chain .
Key Insight: Minor structural modifications in alkylamine chains critically influence pharmacological profiles.
Thiourea Derivatives
- The thiourea group enhances hydrogen-bonding capacity, contrasting with the ethoxybenzoate’s ester functionality .
Cholinesterase Inhibitors
- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Demonstrates 38.5% AChE inhibition, attributed to the benzodioxole-thiazole scaffold and naphthyl substituent .
Physicochemical and Structural Comparisons
Table 1: Structural and Functional Comparison of Benzodioxole Derivatives
Key Observations :
- Lipophilicity : The ethoxybenzoate group in the target compound likely increases membrane permeability compared to polar analogs like 9j or thiourea derivatives.
- Enzyme Binding: Bulky substituents (e.g., 1,3-benzodioxol-5-yl) on flexible chains (e.g., arylmethylamino in 9j) improve kinase inhibition, whereas rigid positioning (e.g., 5-arylidene in 9h) reduces efficacy.
- Crystallographic Behavior: Benzodioxole derivatives exhibit π-π stacking and hydrogen bonding (e.g., 1-(1,3-Benzodioxol-5-yl)ethanone ), suggesting the target compound may form similar intermolecular interactions.
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